Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride
Description
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride is a thiazole-containing derivative characterized by a methyl ester group, a propanoate backbone, and a 2-aminothiazole heterocyclic ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications . However, this compound is listed as a discontinued product, possibly due to challenges in synthesis, stability, or optimization for specific applications .
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-6(10)3-2-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKHKOJGFKFKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-75-1 | |
| Record name | 4-Thiazolepropanoic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride typically involves the reaction of 2-aminothiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the 2-aminothiazole to the methyl acrylate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride exhibits various biological activities, making it a candidate for further research and application in pharmaceuticals:
- Anticancer Properties : Some derivatives of this compound have shown potential in inhibiting tumor growth. Studies indicate that thiazole derivatives can interfere with cancer cell proliferation through various mechanisms.
- Antiviral Effects : The compound has demonstrated antiviral properties, suggesting its utility in developing treatments for viral infections.
- Antimicrobial Activity : Similar thiazole compounds are known for their antimicrobial effects, indicating that this compound may also possess such properties, warranting further investigation.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
- Inhibition Studies : Research has demonstrated that modifications to the thiazole ring significantly affect the compound's binding affinity to biological targets. For instance, substituting different groups on the thiazole ring can enhance or reduce its inhibitory activity against specific enzymes involved in cancer progression .
- Cell Line Studies : Various experiments have tested the cytotoxic effects of this compound on different cancer cell lines, revealing promising results for its use as an anticancer agent. For example, studies indicated significant inhibition of cell growth at low micromolar concentrations .
- Mechanistic Insights : Investigations into the mechanisms of action have shown that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride with structurally related propanoate derivatives, focusing on substituent effects, synthetic routes, and applications.
Structural and Functional Comparisons
Substituent Impact on Bioactivity
- Thiazole vs. Pyrimidine/Pyrazole: The 2-aminothiazole group in the target compound may confer antibacterial properties, whereas pyrimidine derivatives (e.g., from ) are optimized for agrochemical use due to trichloromethyl substituents enhancing lipophilicity . Pyrazole-containing analogs (e.g., ) are often explored in kinase inhibition due to their planar heterocyclic structure .
- Hydrochloride Salts: The hydrochloride form improves aqueous solubility, critical for in vivo bioavailability. For example, Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride (MW 223.7, ) leverages this property for CNS drug delivery .
Stability and Commercial Status
- The discontinuation of this compound () contrasts with active production of analogs like Methyl 3-(4-piperidinyloxy)propanoate hydrochloride (), suggesting superior stability or efficacy in the latter .
Biological Activity
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure includes a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole derivatives. This compound has shown promising results in various cancer cell lines.
Cytotoxicity Studies
- Cell Lines Tested : The compound was primarily evaluated against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
- IC50 Values :
The proposed mechanism involves the inhibition of key cellular pathways:
- Topoisomerase II Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- VEGFR Inhibition : The compound may also exert effects on vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .
Antimicrobial Activity
Research has indicated that thiazole-containing compounds possess significant antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth.
In Vitro Studies
- Bacterial Strains : The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Results : Preliminary results suggest that the compound exhibits moderate antimicrobial activity, with specific inhibition observed in strains such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : The presence of the thiazole moiety is essential for both anticancer and antimicrobial activities. Modifications on this ring can significantly alter potency.
- Substituents : Variations in substituents on the propanoate chain affect biological activity; for instance, electron-withdrawing groups enhance cytotoxicity .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was found to be more effective than standard antibiotics against resistant strains of bacteria, showcasing its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic methods for characterizing Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride?
- Methodological Answer :
- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve peaks related to the aminothiazole ring and propanoate backbone. Pay attention to splitting patterns for the methyl ester group (δ ~3.6-3.8 ppm) and thiazole protons (δ ~6.8-7.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching (~1730 cm⁻¹) and NH₂ vibrations (~3300-3500 cm⁻¹) from the aminothiazole moiety .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and fragmentation patterns to confirm molecular weight and structural integrity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved P95 masks) in powder-handling scenarios .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Neutralize aqueous waste with a mild base (e.g., sodium bicarbonate) before disposal to prevent environmental contamination .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Compare retention times against a certified reference standard .
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Stepwise Synthesis : Start with 2-aminothiazole-4-carboxylic acid derivatives. Optimize esterification using methanol/HCl gas under reflux, followed by salt formation via HCl saturation in anhydrous ether .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates. Monitor pH to avoid premature hydrolysis of the ester group .
- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials .
Q. How should researchers resolve discrepancies in biological activity data across assays?
- Methodological Answer :
- Purity Reassessment : Verify compound integrity via HPLC and NMR to rule out degradation products influencing activity .
- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell viability controls. Compare results with structurally related compounds (e.g., cephalosporin analogs with 2-aminothiazole motifs) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) in enzymatic assays .
Q. What strategies mitigate instability of the hydrochloride salt under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation .
- pH Monitoring : Prepare buffer solutions (pH 4-6) for aqueous studies to avoid ester hydrolysis. Use stabilizers like mannitol in lyophilized formulations .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to model binding to penicillin-binding proteins (PBPs) or bacterial enzymes. Focus on the aminothiazole moiety’s hydrogen-bonding potential .
- MD Simulations : Simulate solvation effects in physiological buffers to assess conformational stability of the propanoate ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
